BP-897

Descripción general

Descripción

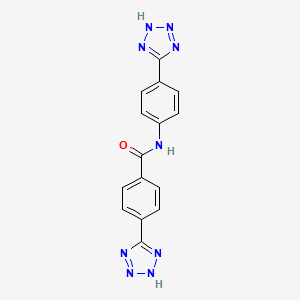

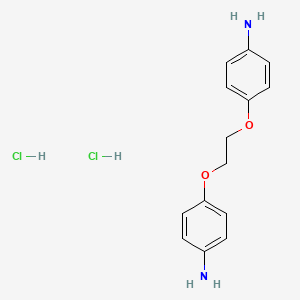

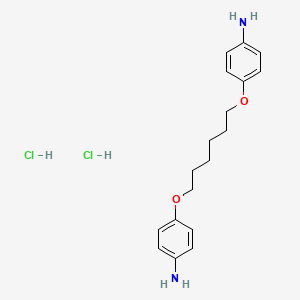

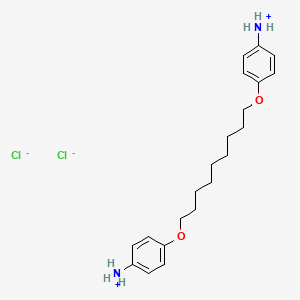

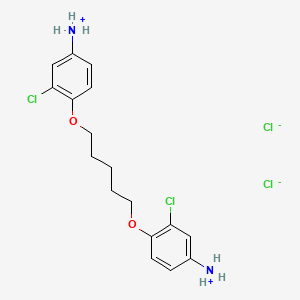

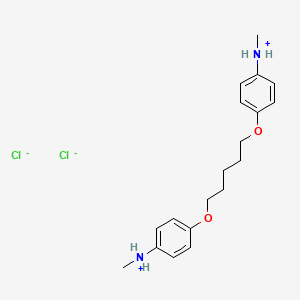

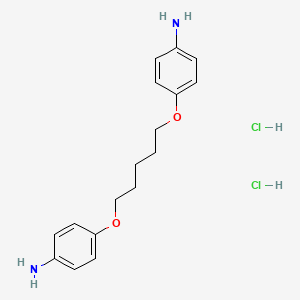

The compound “2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride” is a complex organic molecule. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of the carboxamide group (-CONH2) suggests that it is a derivative of a carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl groups), a piperazine ring, and a carboxamide group. The presence of these functional groups would influence the compound’s chemical behavior .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide group and the aromatic rings. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a piperazine ring could contribute to its lipophilicity. The amide group could participate in hydrogen bonding, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

Agonista de la Dopamina D3

BP-897 es un agonista parcial de la dopamina D3 . Esto significa que puede unirse a los receptores de dopamina D3 y estimularlos parcialmente. Esta propiedad lo convierte en un posible candidato para diversas aplicaciones clínicas .

Tratamiento de la Adicción a la Cocaína

Una de las aplicaciones más significativas de this compound es en el tratamiento de la adicción a la cocaína . Se ha desarrollado específicamente para este propósito. This compound ha mostrado potencial para reducir el comportamiento de búsqueda de cocaína en ratas sin producir refuerzo por sí solo .

Tratamiento del Antojo de Cocaína

Además de tratar la adicción a la cocaína, this compound también se está estudiando por su potencial para tratar el antojo de cocaína . Esto es particularmente importante para prevenir la recaída después de la abstinencia .

Selectividad para los Receptores de Dopamina D3 vs D2

This compound tiene una alta selectividad para los receptores de dopamina D3 en comparación con los receptores D2 . Esta selectividad podría convertirlo en una opción de tratamiento más efectiva con menos efectos secundarios en comparación con los fármacos que no son tan selectivos .

Afinidad por Otros Receptores

This compound también tiene una afinidad moderada por los receptores 5-HT1A, adrenérgicos-α1 y -α2 . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de afecciones que involucran estos receptores .

Tratamiento de Trastornos del Sistema Nervioso Central (SNC)

La utilidad potencial de this compound en el tratamiento del comportamiento de búsqueda de drogas está respaldada aún más por sus efectos en los modelos de condicionamiento de drogas . Esto sugiere que podría ser útil para tratar varios trastornos del SNC asociados con el abuso de cocaína .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

BP-897, also known as 20PLE5W821 or 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride, is a potent selective dopamine D3 receptor partial agonist . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . This receptor is located in the brain and plays a crucial role in the dopaminergic neurotransmission .

Mode of Action

This compound interacts with its primary target, the dopamine D3 receptor, by binding to it . It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . This interaction results in a decrease in the production of cyclic AMP (cAMP), a second messenger important for many biological processes .

Pharmacokinetics

It is known that this compound is used in scientific research and has been mainly used in the study of treatments for cocaine addiction .

Result of Action

This compound’s action on the dopamine D3 receptor has been shown to attenuate the discriminative stimulus effects of cocaine and D-amphetamine . It has also been found to reduce cocaine-seeking behavior in rats, without producing reinforcement on its own . These effects suggest that this compound could potentially be used in the treatment of cocaine addiction .

Propiedades

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJGUZIZAPFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953482 | |

| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314776-92-6 | |

| Record name | N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-2-naphthalenecarboxamide hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314776-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BP 897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314776926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BP897 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BP-897 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20PLE5W821 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].

A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].

A: Preclinical studies in rats demonstrate that this compound reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for this compound in reducing relapse vulnerability.

A: Yes, preclinical studies show that this compound also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].

A: Studies show that a D3R antagonist, SB 277011-A, but not this compound, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of this compound might not be sufficient for treating nicotine addiction.

ANone: The molecular formula of this compound is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.

A: this compound's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].

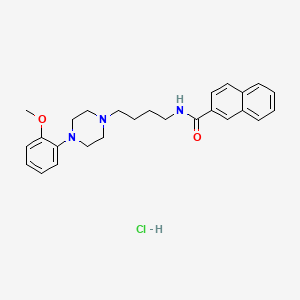

A: Yes, research has explored modifications to the spacer and aryl moieties of this compound, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].

A: Yes, [18F]fluoroethoxy-substituted radioligands of this compound have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].

A: Besides D3R, this compound exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.

ANone: While this compound shows promise in preclinical models, it is essential to consider potential limitations:

- Partial Agonist Activity: The partial agonist activity of this compound might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].

- Off-Target Effects: this compound's interaction with other neurotransmitter systems could lead to unintended side effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.